4-氟-2,1,3-苯并恶二唑

描述

Synthesis Analysis

The synthesis of 4-Fluoro-2,1,3-benzoxadiazole derivatives involves various strategies aimed at incorporating the fluorine atom and the benzoxadiazole moiety into the compound. For instance, the compound has been synthesized as part of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system, showcasing strong solvent-dependent fluorescence emission in the bluish-green region. This indicates the compound's utility in creating fluorescent probes for scientific research (Frizon et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,1,3-benzoxadiazole derivatives has been extensively analyzed to understand their electronic structure and fluorescence characteristics. Theoretical studies, such as density functional theory (DFT), have been used to model the electronic structure of these compounds, providing insights into their excited and ground electronic states. Such analyses are crucial for understanding the photophysical properties and designing new fluorescent materials with desired characteristics (Frizon et al., 2020).

Chemical Reactions and Properties

4-Fluoro-2,1,3-benzoxadiazole acts as a fluorogenic labeling reagent, particularly useful in the in vivo analysis of amino acid neurotransmitters. Its ability to label amines efficiently for high-speed analyses showcases its reactivity and the broad applicability in biological and chemical studies (Klinker & Bowser, 2007).

Physical Properties Analysis

The physical properties, including thermal stability and fluorescence quantum yields, of 4-Fluoro-2,1,3-benzoxadiazole derivatives, have been explored through comprehensive studies. These compounds exhibit significant thermal stability with high maximum degradation temperatures around 300°C, indicating their suitability for various applications under different conditions. The strong correlations between electrochemical and optical band gaps underline their efficiency in electronic and optical applications (Frizon et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-2,1,3-benzoxadiazole derivatives, particularly their fluorescence and reactivity towards various substrates, highlight their versatility as fluorogenic reagents. Their application in the synthesis of fluorescent probes for sensing pH and metal cations demonstrates their sensitivity and selectivity, attributed to the unique chemical structure of the fluorophenol moiety (Tanaka et al., 2001).

科学研究应用

检测 Hg2+ 离子

王等人 (2017) 的一项研究介绍了一种使用 4-氨基-7-硝基-2,1,3-苯并恶二唑开发的荧光探针,显示出对 Hg2+ 检测具有很高的选择性和灵敏性,检测限为 0.05 M (Wang et al., 2017).

硫醇的荧光测定

今井和 Toyo’oka (1987) 证明了荧光苯并恶二唑在快速和灵敏的硫醇荧光测定中,适用于分析大分子和小分子量化合物 (Imai & Toyo’oka, 1987).

儿茶酚胺的定量分析

朱、肖和巴雷特 (2003) 发现,NBD-F(4-氟-2,1,3-苯并恶二唑的衍生物)有望用于生物基质中儿茶酚胺和相关化合物的定量分析 (Zhu, Shaw, & Barrett, 2003).

与金属离子的相互作用

Das 等人 (2012) 研究了硝基苯并恶二唑衍生物与金属离子的相互作用,观察到在 Fe(III) 和 Cr(III) 存在下荧光增强更高 (Das et al., 2012).

NMR 光谱和亲电特性

Sebban 等人 (2012) 使用 NMR 光谱确定了苯并呋喃三唑(一类包括硝基苯并呋喃三唑的化合物)的亲电特性,以了解它们对白血病的抑制作用 (Sebban et al., 2012).

荧光标记试剂

内山等人 (2001) 探索了具有苯并呋喃三唑骨架的荧光和荧光标记试剂,展示了它们在各个领域灵敏和选择性检测分析物的潜力 (Uchiyama et al., 2001).

高效液相色谱的化学发光试剂

Uzu 等人 (1991) 将 DBD-F(4-氟-2,1,3-苯并恶二唑的衍生物)鉴定为一种适合的高效液相色谱中过氧草酸酯化学发光检测的化学发光试剂 (Uzu et al., 1991).

未来方向

属性

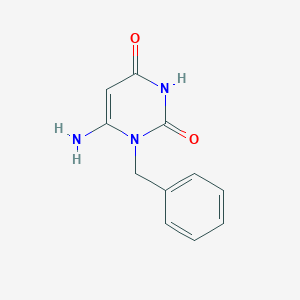

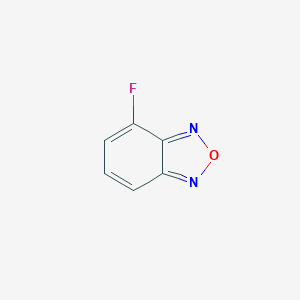

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,1,3-benzoxadiazole | |

CAS RN |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。